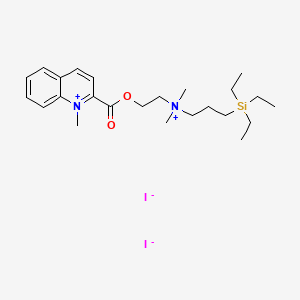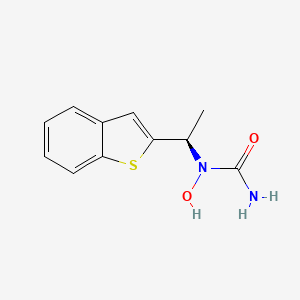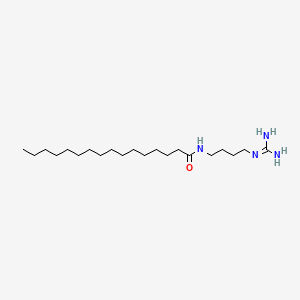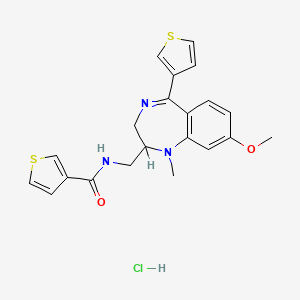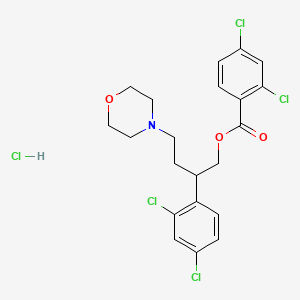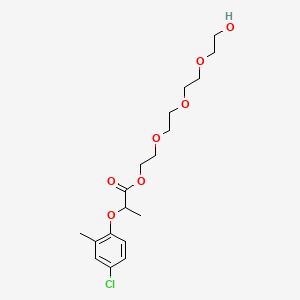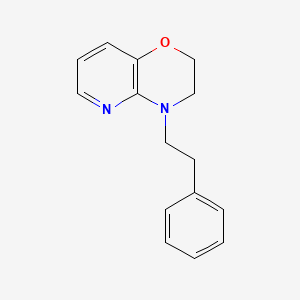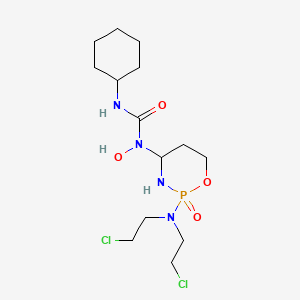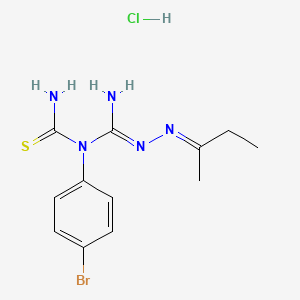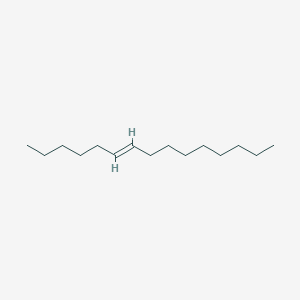
6-Pentadecene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Pentadecene is an olefin compound with the molecular formula C15H30 . It is a colorless liquid with a low boiling point and flash point. This compound is part of the alkene family, characterized by the presence of a carbon-carbon double bond. This compound is commonly used as a starting material in organic synthesis for the preparation of other compounds and can also be found in solvents, coatings, and additives .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 6-Pentadecene can be synthesized through various methods, including:
Fractionation and Cracking: This method involves fractionating petroleum to separate hydrocarbons with appropriate carbon numbers, followed by thermal cracking to generate olefins.
Suzuki–Miyaura Coupling: This method involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds.
Industrial Production Methods: In industrial settings, this compound is typically produced through the fractionation and cracking of petroleum. This process involves separating hydrocarbons with the desired carbon chain length and then subjecting them to thermal cracking to produce olefins .
Análisis De Reacciones Químicas
Types of Reactions: 6-Pentadecene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: This reaction involves the addition of hydrogen to the compound, typically resulting in the formation of alkanes.
Substitution: This reaction involves the replacement of one functional group with another, often using halogens or other reactive species.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products Formed:
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated alkenes and other substituted derivatives.
Aplicaciones Científicas De Investigación
6-Pentadecene has a wide range of applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its role in the biosynthesis of semiochemicals in insects.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Used in the production of solvents, coatings, and additives.
Mecanismo De Acción
The mechanism of action of 6-Pentadecene involves its interaction with various molecular targets and pathways. For example, in biological systems, it can act as a semiochemical, influencing the behavior of insects through pheromone mimicry . In chemical reactions, its double bond allows it to participate in various addition and substitution reactions, forming new compounds with different properties.
Comparación Con Compuestos Similares
6-Pentadecene can be compared with other similar compounds, such as:
Pentadecane: An alkane with the formula C15H32 , lacking the double bond present in this compound.
1-Pentadecene: An isomer with the double bond located at the first carbon atom.
Heptadecene: A similar olefin with a longer carbon chain.
Uniqueness: this compound is unique due to its specific carbon chain length and the position of the double bond, which influences its reactivity and applications in various fields.
Propiedades
Número CAS |
74392-31-7 |
|---|---|
Fórmula molecular |
C15H30 |
Peso molecular |
210.40 g/mol |
Nombre IUPAC |
(E)-pentadec-6-ene |
InChI |
InChI=1S/C15H30/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h11,13H,3-10,12,14-15H2,1-2H3/b13-11+ |
Clave InChI |
BEPREHKVBQHGMZ-ACCUITESSA-N |
SMILES isomérico |
CCCCCCCC/C=C/CCCCC |
SMILES canónico |
CCCCCCCCC=CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


